molecular formula C10H3ClF2N2S B12982909 2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile

2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile

Cat. No.: B12982909
M. Wt: 256.66 g/mol
InChI Key: BUWCQFYSKLNOJJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that contains a thiazole ring substituted with chlorine, difluorophenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile typically involves the reaction of 3,4-difluoroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce a sulfoxide or sulfone.

Scientific Research Applications

2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile
  • 2-(3,4-Difluorophenyl)-4-phenylthiazole
  • 2-(3,4-Difluorophenyl)-4-(4-pyridyl)thiazole

Uniqueness

2-Chloro-4-(3,4-difluorophenyl)thiazole-5-carbonitrile is unique due to the presence of both chlorine and difluorophenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H3ClF2N2S

Molecular Weight

256.66 g/mol

IUPAC Name

2-chloro-4-(3,4-difluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H3ClF2N2S/c11-10-15-9(8(4-14)16-10)5-1-2-6(12)7(13)3-5/h1-3H

InChI Key

BUWCQFYSKLNOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(SC(=N2)Cl)C#N)F)F

Origin of Product

United States

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